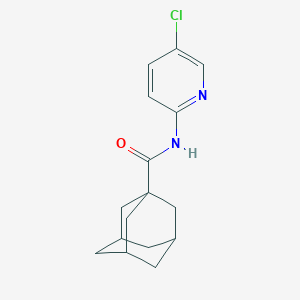

N-(5-chloropyridin-2-yl)adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-chloropyridin-2-yl)adamantane-1-carboxamide” is a compound composed of an adamantane unit and a pyrazine ring connected to each other through an amide bond . The molecule has a molecular weight of 290.79 and a molecular formula of C16H19ClN2O .

Synthesis Analysis

The synthesis of adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A method for the synthesis of N-aryladamantane-1-carboxamides involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine .Molecular Structure Analysis

The H—N—C=O moiety of the molecule is close to planar with C—N—C—O and C—N—C—C torsion angles of 4.7 (2) and −173.8 (1)°, respectively . The N3—C5 bond has partial double-bond character .Chemical Reactions Analysis

Adamantane derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.79 g/mol, a XLogP3-AA of 3.9, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2, an exact mass of 290.1185909 g/mol, and a topological polar surface area of 42 Ų .Mécanisme D'action

Target of Action

Adamantane derivatives are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

It’s worth noting that certain adamantane derivatives have been found to bind and activate ryanodine receptors, resulting in depletion of intracellular calcium stores and leading to muscle paralysis and death .

Biochemical Pathways

Certain adamantane derivatives have been found to affect calcium channels, particularly the ryanodine receptor (ryr), which is a crucial component in muscle contraction .

Pharmacokinetics

Certain adamantane derivatives have been found to have varying absorption rates depending on the dose administered .

Result of Action

Certain adamantane derivatives have been found to cause muscle paralysis and death in insects by depleting intracellular calcium stores .

Action Environment

It’s worth noting that the development of crop-protection molecules with unique modes of action is necessary to combat widespread insecticide resistance .

Propriétés

IUPAC Name |

N-(5-chloropyridin-2-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c17-13-1-2-14(18-9-13)19-15(20)16-6-10-3-11(7-16)5-12(4-10)8-16/h1-2,9-12H,3-8H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOVWRHPUIWJJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B350175.png)

![2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B350178.png)

![N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B350199.png)